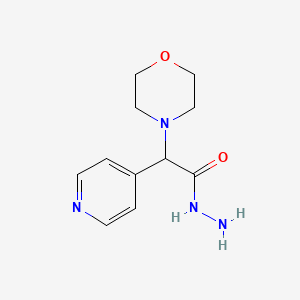![molecular formula C12H12N2O6 B1421039 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarbonsäure CAS No. 1234873-83-6](/img/structure/B1421039.png)
1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarbonsäure
Übersicht
Beschreibung
The compound “1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid” is a complex organic molecule. It contains an azetane ring, which is a four-membered cyclic structure. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in organic chemistry. The molecule also contains a methoxycarbonyl group (-COOCH3) and a nitrophenyl group (a benzene ring with a nitro group, -NO2, attached), both of which are attached to the azetane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetane ring, carboxylic acid group, methoxycarbonyl group, and nitrophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the nitro group could be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and nitro groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Aminosäurederivaten
Diese Verbindung wird zur Synthese neuer heterocyclischer Aminosäurederivate durch Reaktionen wie Aza-Michael-Addition mit NH-Heterocyclen verwendet . Diese Derivate sind aufgrund ihrer potentiellen biologischen Aktivitäten und ihrer Rolle als Bausteine in der medizinischen Chemie von Bedeutung.
Erforschung der biologischen Aktivität
Azetidin-haltige Verbindungen zeigen eine Vielzahl biologischer Aktivitäten. Die fragliche Verbindung kann zur Entwicklung neuer Moleküle mit potentiellen biologischen Anwendungen verwendet werden, einschließlich therapeutischer Mittel .
Foldamer-Anwendungen
Funktionalisierte Azetidin-Derivate, wie das von Ihnen erwähnte, sind für Foldamer-Anwendungen von Interesse. Sie können verwendet werden, um konformationsgebundene Strukturen zu erzeugen, die natürliche Peptidketten nachahmen .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Verbindung dient als Vorläufer in Suzuki-Miyaura-Kreuzkupplungsreaktionen zur Synthese neuartiger heterocyclischer Verbindungen. Dies ist entscheidend für die Diversifizierung molekularer Strukturen in der Arzneimittelentwicklung .
Entwicklung von eingeschränkten Aminosäuren
Sie ist ein wichtiges Instrument bei der Entwicklung von eingeschränkten Aminosäuren, die in der Untersuchung der Proteinstruktur und -funktion von Bedeutung sind. Diese eingeschränkten Aminosäuren können zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit führen .
Pharmakophor-Design
Der Azetidinring in der Verbindung dient als Pharmakophor, ein Teil einer Molekülstruktur, der für eine bestimmte biologische Wirkung verantwortlich ist. Dies macht ihn wertvoll für die Entwicklung neuer pharmakologisch aktiver Wirkstoffe .
Chemische Bildung und Forschung
Aufgrund ihrer einzigartigen Struktur kann die Verbindung im Chemieunterricht verwendet werden, um Studenten und Forschern fortschrittliche Synthesetechniken und Reaktionsmechanismen zu demonstrieren .
Materialwissenschaften
Obwohl es nicht direkt mit der Verbindung zusammenhängt, können Derivate ähnlicher Strukturen für Anwendungen in der Materialwissenschaft untersucht werden, wie z. B. die Entwicklung neuer Polymere oder Beschichtungen mit spezifischen Eigenschaften .
Wirkmechanismus
- The primary target of this compound is a tyrosine-protein phosphatase that acts as a regulator of the endoplasmic reticulum unfolded protein response .
- The compound interacts with its target through a process called transmetalation . In this reaction, formally nucleophilic organic groups are transferred from boron to palladium. This results in the formation of a new Pd–C bond, which plays a crucial role in the compound’s mode of action .
Target of Action
Mode of Action
Pharmacokinetics
- The compound exhibits specific ADME properties :
- It is absorbed from the gastrointestinal tract. It likely distributes to various tissues. Metabolism occurs, leading to the formation of metabolites. The compound is excreted primarily via the kidneys, with metabolites such as salicylic acid and salicyluric acid .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxycarbonyl-4-nitrophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-20-12(17)9-4-8(14(18)19)2-3-10(9)13-5-7(6-13)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIBJEIJISGYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


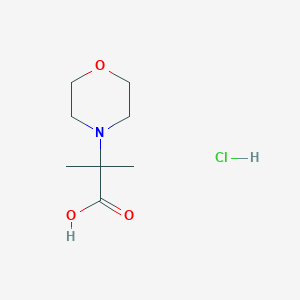
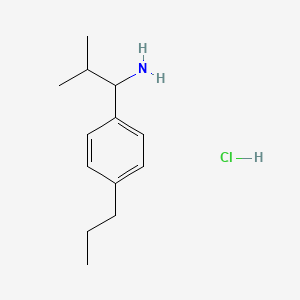
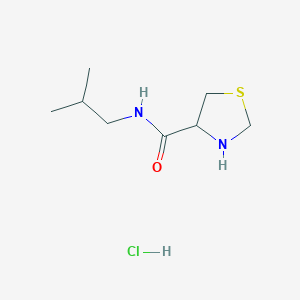
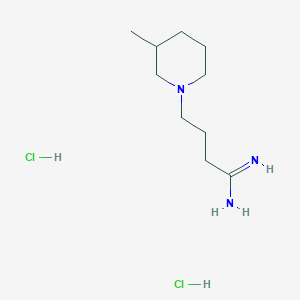
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
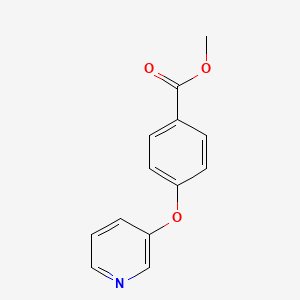
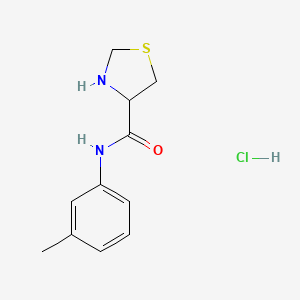
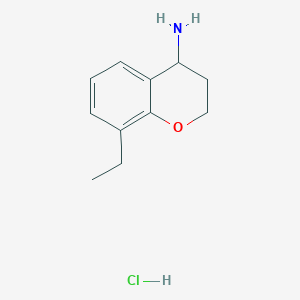

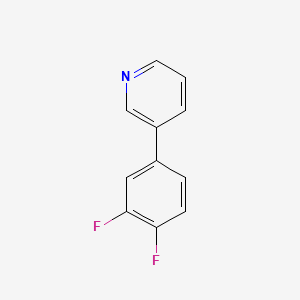

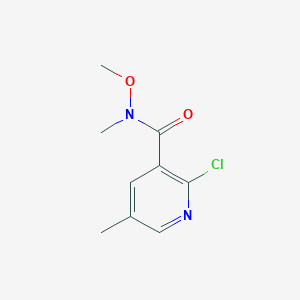
![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)
